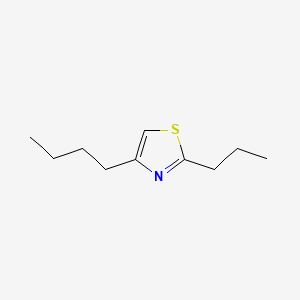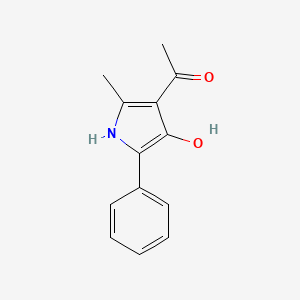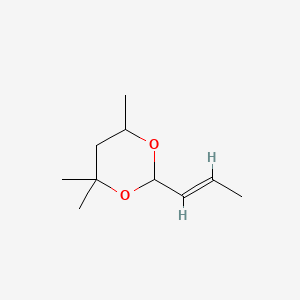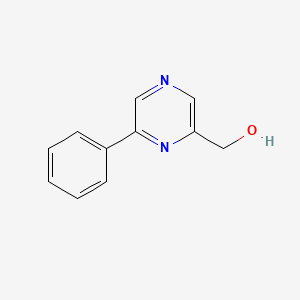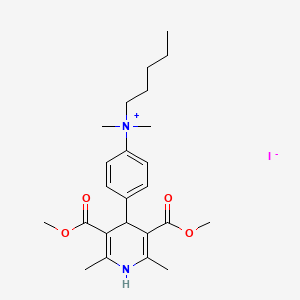
Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)dimethylpentyl-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)dimethylpentyl-, iodide is a complex organic compound It is characterized by its unique structure, which includes a 1,4-dihydropyridine ring substituted with methoxycarbonyl and dimethyl groups, linked to a phenyl ring and further attached to a dimethylpentyl ammonium group with an iodide counterion
Vorbereitungsmethoden
The synthesis of this compound typically involves the Hantzsch condensation reaction. This reaction is a three-component cyclocondensation involving acetoacetic ester, an aldehyde, and ammonia. The specific synthetic route for this compound would involve:
Reacting methyl-3-aminocrotonate with p-methoxybenzaldehyde: to form the intermediate 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(p-methoxyphenyl)-1,4-dihydropyridine.
Further reaction with dimethylpentylamine: to introduce the ammonium group.
Final iodide exchange: to obtain the desired iodide salt.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The 1,4-dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.
Substitution: The methoxycarbonyl groups can be substituted under appropriate conditions to form different esters or acids.
Common reagents and conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major products: These reactions can yield a variety of products, including pyridine derivatives, tetrahydropyridine derivatives, and substituted esters or acids.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: It can be used in studies involving calcium channel blockers due to its structural similarity to known calcium channel blockers.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with molecular targets such as calcium channels. The 1,4-dihydropyridine ring structure allows it to bind to voltage-dependent L-type calcium channels, inhibiting the influx of calcium ions into cells. This results in the relaxation of smooth muscle cells and a reduction in blood pressure. Additionally, it may increase the release of nitric oxide from endothelial cells, contributing to its vasodilatory effects .
Vergleich Mit ähnlichen Verbindungen
This compound can be compared with other 1,4-dihydropyridine derivatives such as:
- Nifedipine
- Felodipine
- Nicardipine
- Amlodipine
These compounds share a similar core structure but differ in their substituents, which can affect their pharmacological properties. The unique combination of substituents in Ammonium, (p-(1,4-dihydro-3,5-dimethoxycarbonyl-2,6-dimethyl-4-pyridyl)phenyl)dimethylpentyl-, iodide provides it with distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
66941-32-0 |
|---|---|
Molekularformel |
C24H35IN2O4 |
Molekulargewicht |
542.4 g/mol |
IUPAC-Name |
[4-[3,5-bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridin-4-yl]phenyl]-dimethyl-pentylazanium;iodide |
InChI |
InChI=1S/C24H34N2O4.HI/c1-8-9-10-15-26(4,5)19-13-11-18(12-14-19)22-20(23(27)29-6)16(2)25-17(3)21(22)24(28)30-7;/h11-14,22H,8-10,15H2,1-7H3;1H |
InChI-Schlüssel |
QKSPYAFPVBOPBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC[N+](C)(C)C1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)OC)C)C)C(=O)OC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


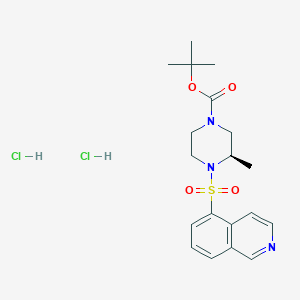
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-4-[(phenylmethyl)amino]-](/img/structure/B13783936.png)
![2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene](/img/structure/B13783941.png)
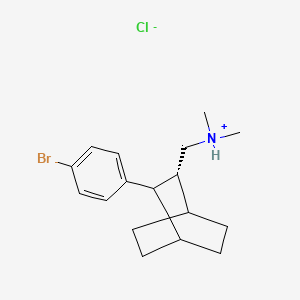


![[1-(2-Diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;nickel(2+);trifluoromethanesulfonate](/img/structure/B13783948.png)

